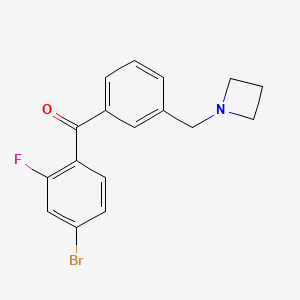

3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Description

3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, a bromine atom, and a fluorine atom attached to a benzophenone core. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest for various research and industrial applications .

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCLVIFVHYOHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643270 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-97-6 | |

| Record name | [3-(1-Azetidinylmethyl)phenyl](4-bromo-2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Source/Notes |

|---|---|---|

| 4-bromo-2-fluorobenzophenone | Core benzophenone substrate | Prepared or commercially available |

| Azetidine or azetidine derivatives | Azetidinomethyl group donor | Used as nucleophile or in reductive amination |

| Formaldehyde or paraformaldehyde | Methylene linker source | Used for methylene bridge formation |

| Lewis acids (e.g., AlCl3) | Catalyst for acylation/halogenation | Enhances electrophilic substitution |

| Solvents (e.g., dichloromethane, ethanol) | Reaction medium | Selected based on solubility and reaction type |

Synthetic Route Example

Synthesis of 4-bromo-2-fluorobenzophenone

- Friedel-Crafts acylation of 4-bromo-2-fluorobenzoyl chloride with benzene or substituted benzene under Lewis acid catalysis (e.g., AlCl3) to form the halogenated benzophenone core.

Formation of azetidinomethyl intermediate

- Reaction of azetidine with formaldehyde under controlled conditions to form azetidinomethyl intermediates.

-

- Nucleophilic substitution or reductive amination where the azetidinomethyl group is attached to the 3'-position of the benzophenone aromatic ring. This step may require base catalysis or heating to drive the reaction to completion.

-

- The crude product is purified by column chromatography or recrystallization.

-

- Structural confirmation by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

Reaction Conditions and Optimization

| Reaction Step | Conditions | Notes |

|---|---|---|

| Friedel-Crafts acylation | 0-25 °C, AlCl3 catalyst, DCM solvent | Control temperature to avoid polyacylation |

| Azetidinomethyl formation | Room temperature, aqueous or alcoholic solvent | Formaldehyde as methylene source, pH control |

| Coupling reaction | 50-80 °C, base (e.g., triethylamine) or acid catalyst | Reaction time 4-12 hours, inert atmosphere preferred |

| Purification | Silica gel chromatography, recrystallization | Solvent choice affects yield and purity |

Data Table: Typical Yields and Purity

| Step | Yield (%) | Purity (%) | Analytical Method |

|---|---|---|---|

| 4-bromo-2-fluorobenzophenone | 75-85 | >98 | NMR, HPLC |

| Azetidinomethyl intermediate | 80-90 | >95 | TLC, NMR |

| Final coupling product | 65-78 | >97 | HPLC, MS, NMR |

Research Findings and Notes

The azetidine ring incorporation significantly influences the molecule’s reactivity and biological activity due to its strained four-membered ring structure, which can enhance binding affinity in medicinal chemistry applications.

Halogen substituents (bromine and fluorine) on the benzophenone core affect the electronic properties and steric environment, which must be carefully controlled during synthesis to prevent side reactions.

Use of Lewis acids during halogenation and acylation steps improves regioselectivity and yield.

Reaction conditions such as temperature, solvent polarity, and catalyst choice are critical to optimizing the formation of the azetidinomethyl substituent and its attachment to the benzophenone ring.

Purification methods must be adapted to the compound’s polarity and stability; silica gel chromatography is standard, but recrystallization from appropriate solvents can enhance purity.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Core Synthesis | Friedel-Crafts acylation with halogenated benzoyl chlorides |

| Azetidinomethyl Introduction | Reaction of azetidine with formaldehyde followed by coupling to benzophenone |

| Catalysts | Lewis acids (AlCl3), bases (triethylamine) |

| Solvents | Dichloromethane, ethanol, aqueous mixtures |

| Temperature Range | 0 °C to 80 °C depending on step |

| Purification Techniques | Column chromatography, recrystallization |

| Characterization Methods | NMR, MS, HPLC, elemental analysis |

Chemical Reactions Analysis

Types of Reactions: 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; often conducted in polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone is primarily determined by its interaction with molecular targets and pathways. The azetidine ring and halogen atoms play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating its molecular targets and pathways involved .

Comparison with Similar Compounds

- 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone

- 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone

- 3’-Azetidinomethyl-4-bromo-2-chlorobenzophenone

Comparison: 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone stands out due to the specific combination of the azetidine ring, bromine, and fluorine atoms. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of fluorine can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can influence its reactivity and binding interactions .

Biological Activity

3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Formula: CHBrFNO

The compound features an azetidine ring, a bromine atom, and a fluorine atom attached to a benzophenone backbone. The synthesis typically involves several steps:

- Formation of the Benzophenone Core: This is achieved through Friedel-Crafts acylation.

- Bromination: The benzophenone core is brominated using agents like N-bromosuccinimide (NBS).

- Azetidine Ring Formation: Cyclization occurs using an azetidine precursor and a suitable base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various microbial strains, showing effectiveness in inhibiting bacterial growth. The specific mechanisms include interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The biological assays typically employed include:

- MTT Assay: To assess cell viability.

- Colony Formation Assay: To evaluate the ability of cells to proliferate after treatment.

- Apoptosis Detection: Flow cytometry is used to determine apoptosis rates post-treatment.

The results indicate that this compound can induce apoptosis in cancer cells through activation of caspase pathways .

The biological effects of this compound are largely attributed to its structural components:

- Azetidine Ring: Enhances binding affinity to biological targets.

- Halogen Atoms (Bromine and Fluorine): Influence reactivity and interaction with enzymes and receptors.

Current research is focused on elucidating specific molecular targets involved in its anticancer and antimicrobial activities, which may include various enzymes and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone | Similar benzophenone structure | Different substitution pattern on the benzene ring |

| 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone | Contains chlorine instead of bromine | Variations in halogen substituents affect reactivity |

| 3’-Azetidinomethyl-4-bromo-2-chlorobenzophenone | Different position of azetidine attachment | May exhibit different biological activity profiles |

The presence of both bromine and fluorine in this compound contributes to its distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

Several studies have reported on the biological activity of this compound:

- Antimicrobial Efficacy Study: A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

- Cytotoxicity Assessment in Cancer Cells: A recent investigation showed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM) in breast cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Q. 1.1. What are the critical structural features of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone that influence its chemical reactivity?

The compound’s reactivity is governed by its azetidinone ring (a strained four-membered lactam), bromine (Br) at the 4-position (electron-withdrawing), and fluorine (F) at the 2-position (moderate electronegativity). The azetidinone ring’s strain enhances nucleophilic attack susceptibility, while bromine stabilizes intermediates via resonance. Fluorine’s inductive effects modulate electron density at adjacent positions, influencing regioselectivity in cross-coupling reactions .

Q. 1.2. What standard analytical techniques are used to confirm the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and azetidinone ring integrity (e.g., β-lactam carbonyl at ~170 ppm in C NMR) .

- IR Spectroscopy : Peaks at ~1750 cm (C=O stretch of azetidinone) and ~1100 cm (C-F stretch) .

- HPLC : Purity assessment (>95% typical for research-grade material) .

Q. Table 1: Representative Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 3.8–4.2 ppm (azetidinone CH) | |

| C NMR | δ 170 ppm (C=O of azetidinone) | |

| IR | 1745 cm (C=O stretch) |

Intermediate-Level Questions

Q. 2.1. How do bromine and fluorine substituents affect the compound’s interactions with biological targets?

Bromine enhances hydrophobic interactions with binding pockets (e.g., enzyme active sites), while fluorine’s small size and electronegativity improve binding specificity. Comparative studies with analogs lacking Br or F show reduced activity in enzyme inhibition assays, suggesting these substituents are critical for target engagement .

Q. 2.2. What synthetic routes are reported for preparing this compound?

A multi-step approach is typical:

Friedel-Crafts acylation : Introduce the benzophenone scaffold.

Bromination/fluorination : Electrophilic aromatic substitution (e.g., Br/FeBr for Br, Selectfluor® for F).

Azetidinone ring formation : Via Staudinger reaction (ketene-imine cycloaddition) .

Key Challenge : Steric hindrance from substituents may reduce azetidinone ring formation yields (<50% in some cases).

Advanced Research Questions

Q. 3.1. How can contradictory biological activity data for this compound be resolved?

Contradictions often arise from assay conditions (e.g., pH, solvent) or target polymorphism. Mitigation strategies:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replace Br with Cl or F with H) to isolate substituent effects .

- Computational Modeling : Molecular docking to predict binding modes under varying conditions .

- Dose-Response Analysis : Confirm activity is concentration-dependent and not an artifact .

Q. 3.2. What methodologies optimize the azetidinone ring synthesis in sterically hindered environments?

- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 65% vs. 40% conventional heating) .

- Protecting group strategies : Use of TBDMS groups to shield reactive sites during ring formation .

- Catalytic systems : Pd/Cu catalysts for cross-coupling steps to minimize side reactions .

Q. Table 2: Synthetic Optimization Examples

| Method | Yield Improvement | Reference |

|---|---|---|

| Microwave-assisted | +25% | |

| TBDMS protection | +30% | |

| Pd/Cu catalysis | +15% |

Data Interpretation & Experimental Design

Q. 4.1. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Q. 4.2. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic Analysis : Determine (inhibition constant) via Lineweaver-Burk plots.

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to confirm binding sites .

- Mutagenesis Studies : Modify enzyme residues predicted to interact with Br/F substituents and measure activity loss .

Future Directions & Research Gaps

- Exploration of spirocyclic analogs : Replace the azetidinone with other strained rings (e.g., spiropyrrolidines) to enhance bioactivity .

- In vivo pharmacokinetics : Address limited data on oral bioavailability and blood-brain barrier penetration .

- Targeted delivery systems : Develop nanoparticle carriers to improve solubility and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.